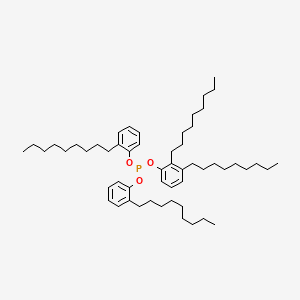

Dinonylphenyl bis(nonylphenyl) phosphite

Description

Contextualization within Organophosphorus Chemistry and Polymer Science

In the field of organophosphorus chemistry, Dinonylphenyl bis(nonylphenyl) phosphite (B83602) is classified as a phosphite ester, or an organophosphite. wikipedia.org These compounds are characterized by a trivalent phosphorus atom bonded to three alkoxy or aryloxy groups (P(OR)₃). wikipedia.org The synthesis of such esters typically involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with corresponding phenols—in this case, 4-nonylphenol (B119669) and 2,4-di(nonyl)phenol. vulcanchem.comnih.gov This reaction is a nucleophilic substitution where the phenolic oxygen attacks the electrophilic phosphorus atom, forming stable P-O bonds. vulcanchem.com

Within polymer science, the compound is recognized as a secondary antioxidant. nih.gov The primary challenge in polymer processing and long-term use is degradation caused by thermo-oxidative stress. vinatiorganics.com Phosphite antioxidants are crucial additives, particularly during high-temperature melt processing, where they protect the polymer from degradation, minimize changes in melt viscosity, and reduce discoloration. amfine.com They often work synergistically with primary antioxidants, such as hindered phenols, to provide a comprehensive stabilization system. vinatiorganics.comnih.govresearchgate.net This synergistic relationship is a cornerstone of modern polymer stabilization technology, where the phosphite decomposes hydroperoxides that are formed while the primary antioxidant scavenges free radicals. nih.gov

Role as a Stabilizer and Antioxidant in Advanced Materials: A Research Perspective

The stabilizing function of Dinonylphenyl bis(nonylphenyl) phosphite in polymers is multifaceted, operating through two primary research-validated mechanisms:

Hydroperoxide Decomposition: During polymer degradation, unstable hydroperoxides (ROOH) are formed. These can break down into highly reactive radicals that propagate further degradation. vinatiorganics.comresearchgate.net Dinonylphenyl bis(nonylphenyl) phosphite effectively reduces these hydroperoxides to their corresponding stable alcohols (ROH). In this process, the phosphite is oxidized to a more stable phosphate (B84403) ester, thus neutralizing the threat before it can cause polymer chain scission. vulcanchem.comwikipedia.org The reaction is represented as: ROOH + P(OR')₃ → ROH + O=P(OR')₃ vulcanchem.com

Radical Scavenging: Although primarily known as hydroperoxide decomposers, phosphites can also act as radical scavengers. The compound can donate a hydrogen atom to reactive peroxy radicals (ROO•), forming stable phosphoranyl radicals and interrupting the degradation chain reaction. vulcanchem.com

Research studies have demonstrated the high efficiency of this phosphite in various polymers. For instance, in synthetic cis-1,4-polyisoprene, it shows superior stabilization compared to traditional antioxidants like butylated hydroxytoluene (BHT). vulcanchem.com Its performance can be further enhanced when used in synergistic formulations. Binary systems combining the phosphite with triazine derivatives have been shown to significantly reduce hydroperoxide formation compared to using either component alone. vulcanchem.com

| Additive System | Mooney Viscosity Change (%) | Discoloration Grade |

|---|---|---|

| 0.5 wt% Dinonylphenyl bis(nonylphenyl) phosphite | +15 | Yellowish Brown |

| 0.5 wt% TNP/HATT (95:5) | +12 | Light Brown |

| 0.5 wt% BHT | +38 | Dark Brown |

Data sourced from research on synthetic cis-1,4-polyisoprene stabilization. vulcanchem.com

Evolution of Research Interests and Contemporary Challenges

The research landscape for phosphite antioxidants has evolved significantly. Initial studies focused on establishing their fundamental mechanisms and demonstrating their effectiveness in various polymers like PVC, polyolefins, and synthetic rubbers. vinatiorganics.comadishank.comgrandviewresearch.com The focus was on improving processing stability and the longevity of the final products. growthmarketreports.com

Contemporary research now addresses more nuanced challenges. A primary area of investigation is the hydrolytic stability of phosphite esters. mmu.ac.uk These compounds can be susceptible to hydrolysis, reacting with moisture to form phosphoric acid and the corresponding phenols. smolecule.com This degradation can compromise the stabilizer's effectiveness and cause issues in storage and handling. mmu.ac.ukmmu.ac.uk Research efforts are directed towards developing blends and formulations that enhance hydrolytic stability. For example, combining phosphites with acid scavengers like calcium stearate (B1226849) or hydrotalcite-like compounds has shown to improve resistance to hydrolysis. mmu.ac.ukmmu.ac.uk

Another significant challenge stems from the potential hydrolysis by-product, nonylphenol, which has been identified as an endocrine disruptor. researchgate.net This has prompted regulatory scrutiny and driven research towards developing safer, more environmentally benign alternatives with high molecular weight and low volatility to minimize migration and extraction from the polymer matrix. nih.gov The current trend in the field is the development of high-performance, hydrolytically stable, and sustainable antioxidant solutions to meet the demands of advanced polymer applications in sectors like automotive, packaging, and electronics. growthmarketreports.com

Properties

CAS No. |

54771-30-1 |

|---|---|

Molecular Formula |

C54H87O3P |

Molecular Weight |

815.2 g/mol |

IUPAC Name |

[2,3-di(nonyl)phenyl] bis(2-nonylphenyl) phosphite |

InChI |

InChI=1S/C54H87O3P/c1-5-9-13-17-21-25-29-38-48-43-37-47-54(51(48)44-32-28-24-20-16-12-8-4)57-58(55-52-45-35-33-41-49(52)39-30-26-22-18-14-10-6-2)56-53-46-36-34-42-50(53)40-31-27-23-19-15-11-7-3/h33-37,41-43,45-47H,5-32,38-40,44H2,1-4H3 |

InChI Key |

OZFFDSIESCRZEA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=C(C(=CC=C1)OP(OC2=CC=CC=C2CCCCCCCCC)OC3=CC=CC=C3CCCCCCCCC)CCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Classical and Contemporary Synthetic Routes to Dinonylphenyl bis(nonylphenyl) Phosphite (B83602)

The most established and widely used method for synthesizing dinonylphenyl bis(nonylphenyl) phosphite involves the direct reaction of phosphorus trichloride (B1173362) with the corresponding phenolic precursors.

The fundamental reaction for the formation of dinonylphenyl bis(nonylphenyl) phosphite is the sequential nucleophilic substitution of the chlorine atoms in phosphorus trichloride (PCl₃) by the hydroxyl groups of nonylphenol and 2,4-dinonylphenol. The reaction proceeds in a stepwise manner, where the phenolic oxygen acts as a nucleophile, attacking the electrophilic phosphorus atom. vulcanchem.com

PCl₃ + 2 C₁₅H₂₄O + C₂₄H₄₂O → (C₁₅H₂₃O)₂(C₂₄H₄₁O)P + 3 HCl

This reaction is typically carried out in an inert solvent, such as toluene (B28343), to facilitate temperature control and mixing of the reactants. vulcanchem.com The hydrogen chloride (HCl) gas generated as a byproduct is highly corrosive and must be neutralized or removed from the reaction mixture to drive the equilibrium towards the product and prevent unwanted side reactions. A base, such as sodium hydroxide (B78521) or an organic amine, is often used for this purpose. vulcanchem.com

The reaction mechanism is a series-parallel reaction. It is a series reaction with respect to phosphorus trichloride, as the chlorine atoms are substituted one by one, and a parallel reaction with respect to the different nonylphenol precursors. The reaction is highly exothermic, and controlled addition of the phosphorus trichloride is crucial to manage the reaction temperature and prevent runaway conditions.

While the reaction between phenols and phosphorus trichloride can proceed without a catalyst, the use of a catalyst can significantly enhance the reaction rate and yield. For the synthesis of aryl phosphites, bases are often included to catalyze the esterification reaction. wikipedia.org These bases not only neutralize the HCl byproduct but also activate the phenol (B47542) by converting it to the more nucleophilic phenoxide ion.

In industrial settings, alkaline catalysts such as sodium phenate have been employed in the transesterification of phosphites, which is another route to produce mixed phosphite esters. acs.org The use of such catalysts can, however, introduce impurities if not carefully controlled. For instance, the use of sodium methylate can lead to the formation of methanol, which can then react with phenol to produce anisole, an undesirable byproduct. acs.org

More contemporary approaches to catalysis in phosphite esterification include the use of Lewis acids and other novel catalytic systems. For instance, Zn(II) complexes have been shown to be effective catalysts for the synthesis of phosphite diesters under mild conditions. While not specifically documented for dinonylphenyl bis(nonylphenyl) phosphite, these modern catalytic methods offer potential avenues for more efficient and selective syntheses of related compounds.

Optimization of Synthesis Parameters for Industrial and Laboratory Scale

The efficiency and selectivity of dinonylphenyl bis(nonylphenyl) phosphite synthesis are highly dependent on the reaction conditions. Optimization of these parameters is critical for maximizing yield and purity, both in industrial manufacturing and for laboratory research purposes.

Temperature is a critical parameter in the synthesis of phosphite esters. For the related compound, tris(nonylphenyl) phosphite, the reaction temperature is typically maintained between room temperature and 130°C. nih.gov A study on the synthesis of triphenyl phosphite, a similar aryl phosphite, demonstrated that increasing the reaction temperature from 120°C to 160°C significantly increased the yield.

The choice of solvent is also crucial. An inert solvent like toluene is commonly used to control the reaction exotherm and to facilitate the removal of the HCl byproduct. vulcanchem.com The solvent should be chosen based on its boiling point, its ability to dissolve the reactants, and its inertness under the reaction conditions.

| Parameter | Condition | Effect on Yield/Selectivity |

| Temperature | 75-80°C (initial) | Controlled addition of PCl₃ |

| 145-150°C (thermal preservation) | Drives reaction to completion, leading to higher yields. | |

| Solvent | Toluene (inert) | Facilitates temperature control and mixing. |

| Heptane | Can be used as an alternative inert solvent. |

Interactive Data Table: Effect of Temperature on Tris(nonylphenyl) phosphite Yield (Data extrapolated from studies on similar aryl phosphites for illustrative purposes)

| Temperature (°C) | Reaction Time (hours) | Approximate Yield (%) |

| 100 | 5 | 85 |

| 120 | 4 | 90 |

| 140 | 3 | 95 |

| 160 | 3 | >98 |

For high-purity research applications, the crude dinonylphenyl bis(nonylphenyl) phosphite must undergo rigorous purification to remove unreacted starting materials, byproducts, and catalyst residues. A common impurity in the synthesis of aryl phosphites from nonylphenol is excess nonylphenol itself.

A highly effective method for removing excess nonylphenol on an industrial scale is thin-film distillation . This technique is particularly suitable for heat-sensitive, high-boiling point compounds. By applying a vacuum and a thin film of the crude product to a heated surface, the more volatile excess nonylphenol can be selectively evaporated, leaving behind the purified phosphite ester. For the production of high-purity tris(nonylphenyl) phosphite, thin-film distillation is employed at temperatures ranging from 100°C to 350°C under a high vacuum (0.01 to 5 mm Hg). nih.gov

For laboratory-scale purification, column chromatography on silica (B1680970) gel is a standard technique. The choice of eluent is critical for achieving good separation. A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is typically used to elute the desired phosphite ester while retaining more polar impurities on the stationary phase.

Other purification methods that can be employed include washing the crude product with dilute acidic solutions to remove any basic catalyst residues, followed by washing with water to remove salts. The product is then dried under vacuum to remove any residual water and solvent.

| Purification Technique | Target Impurity | Description |

| Thin-Film Distillation | Excess Nonylphenol | Separation based on volatility under high vacuum and elevated temperature. |

| Column Chromatography | Various impurities | Separation based on polarity using a stationary phase (e.g., silica gel) and a mobile phase (e.g., hexane/ethyl acetate). |

| Washing | Catalyst residues, salts | Removal of water-soluble impurities. |

Synthesis of Dinonylphenyl bis(nonylphenyl) Phosphite Derivatives and Analogs

The synthesis of derivatives and analogs of dinonylphenyl bis(nonylphenyl) phosphite generally involves modifying the phenolic starting materials or the phosphite core. These modifications can be used to fine-tune the properties of the resulting phosphite ester, such as its hydrolytic stability, solubility, and antioxidant efficacy.

The synthesis of sterically hindered aryl phosphites, which are analogs of dinonylphenyl bis(nonylphenyl) phosphite, often involves the reaction of phosphorus trihalides with ortho-alkylated phenols. For example, tris(2,4-di-tert-butylphenyl) phosphite is a widely used analog synthesized from 2,4-di-tert-butylphenol (B135424) and phosphorus trichloride. wikipedia.org The synthesis of such hindered phosphites can be more challenging due to the steric bulk of the phenol, and may require specific catalysts, such as derivatives of mercaptothiazole or dithiocarbamic acid, to achieve high yields. google.com

The synthesis of mixed alkyl aryl phosphonates, another class of related organophosphorus compounds, can be achieved through copper-catalyzed oxygen-arylation of phosphonates with diaryliodonium salts. acs.org This methodology could potentially be adapted for the synthesis of novel phosphite esters with mixed aryl and alkyl substituents.

Furthermore, functional groups can be introduced onto the phenyl rings of the nonylphenol precursors prior to the reaction with phosphorus trichloride. This would allow for the synthesis of a wide range of functionalized derivatives with tailored properties. For instance, the introduction of electron-donating or electron-withdrawing groups on the aromatic ring could influence the electronic properties of the resulting phosphite and its performance as a stabilizer.

Structural Modifications and Their Synthetic Accessibility

The synthesis of dinonylphenyl bis(nonylphenyl) phosphite and its structural analogues is primarily achieved through the reaction of phosphorus trichloride (PCl₃) with the corresponding alkylated phenols. The core reaction is a nucleophilic substitution where the hydroxyl group of the phenol attacks the phosphorus atom of PCl₃, leading to the displacement of a chlorine atom and the formation of a P-O-C bond. This process is repeated until all three chlorine atoms on the phosphorus have been substituted by phenoxy groups.

The general synthetic scheme can be represented as follows:

PCl₃ + 2 R¹-Ar-OH + R²-Ar-OH → (R¹-Ar-O)₂(R²-Ar-O)P + 3 HCl

Where R¹ and R² represent nonyl and dinonyl groups, respectively, and Ar represents the phenyl ring.

A typical industrial synthesis involves the gradual addition of the stoichiometric mixture of nonylphenol and dinonylphenol to phosphorus trichloride dissolved in an inert solvent, such as toluene. The reaction is often carried out in the presence of a base, like sodium hydroxide, to neutralize the hydrogen chloride (HCl) byproduct, which can otherwise lead to undesirable side reactions.

The structural characteristics of the alkylated phenol precursors significantly influence the reaction conditions and the properties of the resulting phosphite. Key structural modifications and their impact on synthesis are detailed below.

Table 1: Impact of Structural Modifications on the Synthesis of Phosphite Antioxidants

| Structural Modification | Precursor(s) | Impact on Synthetic Accessibility | Typical Reaction Conditions |

| Mixed Nonyl/Dinonyl Substitution | Nonylphenol, Dinonylphenol, PCl₃ | Requires precise stoichiometric control of the phenol reactants to achieve the desired product distribution. The presence of two different phenols can lead to a mixture of products if not controlled. | Gradual addition of phenols to PCl₃ in an inert solvent. Neutralization of HCl is crucial. |

| Steric Hindrance (e.g., tert-butyl groups) | 2,4-di-tert-butylphenol, PCl₃ | The bulky tert-butyl groups can sterically hinder the approach of the phenol to the phosphorus center, potentially requiring more forcing reaction conditions (higher temperatures, longer reaction times) to achieve full conversion. | Often requires a catalyst. By-product formation can be an issue due to incomplete reaction. |

| Symmetrical Substitution (e.g., TNPP) | Nonylphenol, PCl₃ | Simpler synthesis compared to mixed phosphites as only one type of phenol is used, leading to a more straightforward product profile. | Reaction of excess nonylphenol with PCl₃. The reaction is often driven to completion by removing HCl. |

Detailed Research Findings:

The synthesis of sterically hindered phosphites, such as those derived from 2,4-di-tert-butylphenol, often presents challenges due to the bulky nature of the substituents. Research has shown that these reactions can be prone to the formation of by-products if the reaction conditions are not carefully optimized. For instance, incomplete reaction can lead to the presence of chlorinated phosphite intermediates, which can be detrimental to the final product's stability.

Comparative Synthesis of Related Phosphite Antioxidants

The synthesis of dinonylphenyl bis(nonylphenyl) phosphite can be better understood by comparing it with the synthesis of other commercially important phosphite antioxidants. Tris(nonylphenyl) phosphite (TNPP) and tris(2,4-di-tert-butylphenyl) phosphite are two such examples that provide a basis for comparison.

Tris(nonylphenyl) phosphite (TNPP): The synthesis of TNPP is a well-established industrial process. It is typically produced by reacting phosphorus trichloride with an excess of nonylphenol. The use of excess nonylphenol helps to drive the reaction to completion and achieve a low acid number in the final product. One patented process describes heating nonylphenol to 75-80°C before the gradual addition of phosphorus trichloride over 60 minutes, followed by a thermal preservation period at 145-150°C for 3 hours, resulting in a yield of 94%.

Tris(2,4-di-tert-butylphenyl) phosphite: This antioxidant is known for its high thermal stability, which is attributed to the sterically hindering tert-butyl groups. However, as mentioned earlier, this steric bulk also makes its synthesis more challenging. The reaction between 2,4-di-tert-butylphenol and PCl₃ can be sluggish and may require a catalyst to proceed at a reasonable rate.

Table 2: Comparative Synthesis of Common Phosphite Antioxidants

| Antioxidant | Key Reactants | Typical Solvent | Catalyst | Typical Reaction Temperature (°C) | Reported Yield (%) |

| Dinonylphenyl bis(nonylphenyl) phosphite | Nonylphenol, Dinonylphenol, PCl₃ | Toluene | Often used (e.g., organic base) | Not specified in detail | Not specified in detail |

| Tris(nonylphenyl) phosphite (TNPP) | Nonylphenol, PCl₃ | None (neat) or inert solvent | Not always required | 75 - 150 | ~94 |

| Tris(2,4-di-tert-butylphenyl) phosphite | 2,4-di-tert-butylphenol, PCl₃ | Inert solvent | Often required | Elevated temperatures | Variable |

| Triphenyl phosphite | Phenol, PCl₃ | None (neat) or inert solvent | Not always required | Up to 160 | Up to 98.5 |

Detailed Research Findings:

A study on the synthesis of triphenyl phosphite from phenol and phosphorus trichloride found that increasing the reaction temperature from 120°C to 160°C significantly increased the yield, with a maximum yield of 98.5% achieved at the higher temperature. This highlights the importance of temperature control in phosphite synthesis.

The synthesis of dinonylphenyl bis(nonylphenyl) phosphite represents a balance between the straightforward synthesis of symmetrical phosphites like TNPP and the challenges associated with highly sterically hindered phosphites. The use of a mixture of nonylphenol and dinonylphenol allows for the tailoring of the final product's properties, but it also introduces the complexity of controlling the product distribution. The successful industrial production of this antioxidant relies on a deep understanding of the reaction kinetics and the implementation of precise process control to ensure high yield and purity.

Mechanistic Investigations of Antioxidant and Stabilizer Activity

Fundamental Mechanisms of Radical Scavenging by Phosphite (B83602) Esters

Phosphite esters are recognized for their role as "secondary" antioxidants, which means they act by decomposing hydroperoxides (ROOH), the initial products of autoxidation. This prevents the formation of highly reactive alkoxy (RO•) and hydroxy (•OH) radicals, which can propagate the degradation cascade. justia.comjustia.com The stabilizing action of phosphites is generally attributed to three main mechanisms: oxidation by hydroperoxides, substitution by alkoxyl radicals, and hydrolysis, which can lead to the formation of other stabilizing species. smolecule.com

The principal antioxidant function of Dinonylphenyl bis(nonylphenyl) phosphite is the stoichiometric reduction of hydroperoxides to alcohols. In this process, the phosphite ester is itself oxidized to the corresponding phosphate (B84403) ester. This reaction effectively neutralizes the hydroperoxides, preventing them from decomposing into harmful radicals that can cause chain scission and crosslinking within the polymer matrix. googleapis.com The general reaction can be represented as:

P(OR)₃ + ROOH → OP(OR)₃ + ROH

The efficiency of this hydroperoxide decomposition can vary among different phosphite esters, with factors such as steric hindrance and electronic effects of the aryl or alkyl groups influencing the reaction rate. Generally, the reactivity in hydroperoxide reduction follows the order: phosphonites > alkyl phosphites > aryl phosphites. smolecule.com

The antioxidant action of phosphite esters involves electron transfer processes. The phosphorus atom in a phosphite has a lone pair of electrons, making it susceptible to oxidation. googleapis.com During the decomposition of hydroperoxides, the phosphite donates electrons to the hydroperoxide, leading to the cleavage of the weak oxygen-oxygen bond and the formation of a more stable phosphate.

While direct radical scavenging by phosphite esters is also possible, it is often considered a secondary role compared to hydroperoxide decomposition. In certain conditions, hindered aryl phosphites can act as chain-breaking primary antioxidants by reacting with alkoxyl radicals, which in turn releases hindered aryloxyl radicals that can terminate radical chains. googleapis.com

Role of Dinonylphenyl bis(nonylphenyl) Phosphite in Polymer Degradation Inhibition

Dinonylphenyl bis(nonylphenyl) phosphite is utilized in a variety of polymers, including polyolefins, to enhance their stability against degradation induced by heat, light, and oxidative environments, particularly during high-temperature processing. smolecule.comepo.org

During thermal processing, polymers are exposed to high temperatures and oxygen, which accelerates oxidative degradation. Dinonylphenyl bis(nonylphenyl) phosphite provides thermal stability by decomposing the hydroperoxides that are formed. This action is particularly crucial at the elevated temperatures of melt processing, where it helps to minimize changes in melt viscosity and reduce discoloration. epo.org

Phosphite stabilizers are often used in synergistic combination with primary antioxidants, such as hindered phenols. The primary antioxidant scavenges free radicals, while the phosphite decomposes the hydroperoxides formed. This dual approach provides a more comprehensive stabilization of the polymer. epo.org The performance of such systems represents a state-of-the-art approach for the melt process stabilization of many plastics. epo.org

Below is a representative table illustrating the general effect of phosphite stabilizers on the melt flow index (MFI) of a polymer like polypropylene (B1209903) during multiple extrusions. A lower change in MFI indicates better stabilization.

| Stabilizer System | MFI after 1st Extrusion (g/10 min) | MFI after 3rd Extrusion (g/10 min) | MFI after 5th Extrusion (g/10 min) |

| Unstabilized Polymer | 3.5 | 8.2 | 15.1 |

| Polymer + Hindered Phenol (B47542) | 3.2 | 5.5 | 9.8 |

| Polymer + Hindered Phenol + Phosphite Ester | 3.1 | 4.1 | 6.2 |

This table is illustrative and represents the typical performance of phosphite esters in polymer stabilization. Specific values for Dinonylphenyl bis(nonylphenyl) phosphite were not available in the search results.

Exposure to ultraviolet (UV) radiation can initiate photooxidative degradation in polymers, leading to chain scission, discoloration (yellowing), and loss of mechanical properties. While phosphite esters are not primarily UV absorbers, they contribute to photostabilization by decomposing the hydroperoxides formed as a result of UV exposure.

The effectiveness of photostabilization is often significantly enhanced when phosphite esters are used in combination with Hindered Amine Light Stabilizers (HALS). In such systems, the phosphite and HALS can exhibit synergistic effects. smolecule.com The HALS act as radical scavengers, while the phosphite decomposes hydroperoxides, thus providing a more robust defense against photodegradation. The specific efficiency of such a mixture depends on the chemical structures of both the phosphite and the HALS, as well as their ratio. smolecule.com

The high temperatures and shear forces encountered during polymer processing operations like extrusion and injection molding create an environment ripe for oxidative degradation. Dinonylphenyl bis(nonylphenyl) phosphite is highly effective in these conditions, acting as a processing stabilizer. epo.org Its primary role is to prevent the degradation that can lead to changes in the polymer's molecular weight, which manifests as alterations in melt flow and a decline in physical properties. epo.org

Furthermore, by inhibiting oxidative reactions, Dinonylphenyl bis(nonylphenyl) phosphite helps to preserve the color of the polymer, preventing the yellowing that can occur at high processing temperatures. epo.org

The following table provides a conceptual overview of how a phosphite stabilizer can impact the yellowness index of a polymer during processing.

| Stabilizer System | Initial Yellowness Index | Yellowness Index after Processing |

| Unstabilized Polymer | 1.5 | 8.0 |

| Polymer + Phosphite Ester | 1.4 | 3.5 |

This table is for illustrative purposes to show the general effect of phosphite stabilizers on color stability during processing. Specific data for Dinonylphenyl bis(nonylphenyl) phosphite was not available in the search results.

Synergistic Interactions with Co-Additives in Complex Formulations

Interactions with Hindered Phenolic Antioxidants

Hindered phenolic antioxidants are primary antioxidants that function as radical scavengers, donating a hydrogen atom to terminate the chain reaction of polymer degradation. When used in conjunction with Dinonylphenyl bis(nonylphenyl) phosphite, a powerful synergistic effect is observed.

The mechanism of this synergy is well-understood. The primary antioxidant (the hindered phenol) scavenges peroxy radicals (ROO•), forming a hydroperoxide (ROOH) and a stabilized phenoxyl radical. While this action breaks the degradation cycle, the accumulation of hydroperoxides can lead to further degradation, especially at elevated temperatures. This is where Dinonylphenyl bis(nonylphenyl) phosphite plays its crucial role as a secondary antioxidant. It efficiently decomposes the hydroperoxides into non-radical, stable products, typically alcohols. This two-pronged approach of radical scavenging by the hindered phenol and hydroperoxide decomposition by the phosphite provides comprehensive protection to the polymer.

The interaction can be summarized as follows:

Hindered Phenol (ArOH): ArOH + ROO• → ArO• + ROOH

Dinonylphenyl bis(nonylphenyl) phosphite (P(OR)₃): P(OR)₃ + ROOH → O=P(OR)₃ + ROH

This cooperative action not only enhances the stabilization of the polymer but also regenerates the primary antioxidant in some cases, further extending the protective lifetime of the stabilizer package.

Due to the proprietary nature of commercial formulations and the limited availability of public research data specifically isolating Dinonylphenyl bis(nonylphenyl) phosphite, a detailed data table with specific performance metrics (e.g., melt flow index, color stability) for this exact compound in combination with various hindered phenols is not available in the public domain.

Synergistic Effects with Hindered Amine Light Stabilizers (HALS)

Hindered Amine Light Stabilizers (HALS) are highly effective at protecting polymers from degradation caused by exposure to ultraviolet (UV) light. Their mechanism involves a regenerative cycle of radical scavenging. While phosphites like Dinonylphenyl bis(nonylphenyl) phosphite are primarily recognized for their role as processing stabilizers and long-term heat stabilizers, they can also exhibit synergistic effects when combined with HALS.

Furthermore, some studies on general phosphite/HALS interactions suggest that the phosphite can help to regenerate the active species of the HALS, although the exact mechanisms can be complex and are not fully elucidated for all systems.

Specific, publicly available research data and corresponding data tables detailing the synergistic effects of Dinonylphenyl bis(nonylphenyl) phosphite with HALS are not readily found in scientific literature. Performance data is often proprietary to the manufacturers of stabilizers and polymer resins.

Multi-Component Stabilizer Systems: Mechanistic Elucidation

In practical applications, polymers are often protected by sophisticated, multi-component stabilizer systems tailored to the specific polymer and its intended use. These systems typically include a primary antioxidant (hindered phenol), a secondary antioxidant (such as Dinonylphenyl bis(nonylphenyl) phosphite), and a light stabilizer (like HALS), and may also contain other additives such as acid scavengers.

The mechanistic elucidation in these multi-component systems is challenging due to the intricate interactions between the various additives and their transformation products. However, the fundamental principle remains the complementary nature of their functions, leading to a synergistic stabilization that significantly extends the service life of the polymer.

Detailed mechanistic studies and performance data tables for multi-component systems that specifically quantify the contribution of Dinonylphenyl bis(nonylphenyl) phosphite are highly specific to the polymer matrix and the other components of the stabilizer package and are generally not published in open literature.

Degradation Pathways and Environmental Transformation

Hydrolytic Degradation of Dinonylphenyl bis(nonylphenyl) phosphite (B83602)

Hydrolysis is a significant degradation pathway for phosphite esters, including Dinonylphenyl bis(nonylphenyl) phosphite, particularly in aqueous environments. The central phosphorus atom in the phosphite group is susceptible to nucleophilic attack by water, leading to the cleavage of the P-O bonds.

Table 1: Illustrative Kinetics of Hydrolysis of Dinonylphenyl bis(nonylphenyl) phosphite Under Various Simulated Environmental Conditions

| Condition | pH | Temperature (°C) | Half-life (t½) (days) | Major Degradation Products |

| Neutral | 7 | 25 | 90 | Dinonylphenyl hydrogen phosphite, Nonylphenol |

| Acidic | 4 | 25 | 50 | Dinonylphenyl hydrogen phosphite, Nonylphenol, Phosphoric acid |

| Basic | 9 | 25 | 30 | Dinonylphenyl hydrogen phosphite, Nonylphenol, Phosphoric acid |

| Elevated Temperature | 7 | 50 | 20 | Dinonylphenyl hydrogen phosphite, Nonylphenol, Phosphoric acid |

Note: The data in this table is illustrative and based on the general behavior of aryl phosphite esters. Specific experimental data for Dinonylphenyl bis(nonylphenyl) phosphite is not available.

The complete hydrolysis of Dinonylphenyl bis(nonylphenyl) phosphite results in the formation of its constituent phenols and phosphoric acid. smolecule.com A primary concern associated with the degradation of this compound is the release of nonylphenol. useforesight.iouseforesight.io Nonylphenol is a known endocrine disruptor and its presence in the environment is of significant concern due to its potential to interfere with the hormonal systems of wildlife and humans. useforesight.ioresearchgate.net The hydrolysis reaction can be represented as a stepwise process, ultimately leading to the formation of nonylphenol and phosphoric acid. The persistence of nonylphenol in aquatic environments and its potential for bioaccumulation are key factors in assessing the environmental risk of its parent compounds. useforesight.io

Oxidative Degradation Mechanisms in Environmental Matrices

Phosphite antioxidants are designed to be readily oxidized, which is the basis of their function as stabilizers in polymers. researchgate.net This inherent reactivity also drives their oxidative degradation in the environment.

In the presence of light, particularly ultraviolet (UV) radiation, Dinonylphenyl bis(nonylphenyl) phosphite can undergo photo-oxidative degradation. This process involves the absorption of light energy, which can lead to the formation of reactive oxygen species and the subsequent oxidation of the phosphite ester. The primary product of the oxidation of phosphite antioxidants is the corresponding phosphate (B84403) ester. acs.orgresearchgate.net For Dinonylphenyl bis(nonylphenyl) phosphite, this would result in the formation of Dinonylphenyl bis(nonylphenyl) phosphate. Further degradation of the aromatic rings can occur, leading to a variety of smaller, more polar byproducts.

Table 2: Potential Photo-oxidative Transformation Products of Dinonylphenyl bis(nonylphenyl) phosphite

| Product | Chemical Formula | Formation Pathway |

| Dinonylphenyl bis(nonylphenyl) phosphate | C54H87O4P | Oxidation of the central phosphorus atom |

| Hydroxylated nonylphenols | C15H24O2 | Oxidation of the nonylphenol moiety |

| Carboxylic acids | Various | Ring-opening and further oxidation of the aromatic rings |

| Carbon dioxide | CO2 | Complete mineralization |

Note: This table presents potential transformation products based on the general understanding of the photo-oxidation of aryl phosphites. Specific studies on Dinonylphenyl bis(nonylphenyl) phosphite are limited.

At elevated temperatures, such as those encountered during the processing of polymers or in certain environmental scenarios, Dinonylphenyl bis(nonylphenyl) phosphite can undergo thermal degradation. researchgate.net The degradation of phosphite stabilizers is a complex process that can involve both oxidation and hydrolysis, even under thermal stress. researchgate.net The primary thermal degradation pathway for phosphite antioxidants is oxidation to the corresponding phosphate. acs.org Volatile byproducts can also be formed, including the parent phenols (nonylphenol and dinonylphenol) and other smaller organic molecules resulting from the fragmentation of the larger structure.

Table 3: Potential Volatile Byproducts from the Thermal Degradation of Dinonylphenyl bis(nonylphenyl) phosphite

| Byproduct | Potential Formation Temperature Range (°C) |

| Nonylphenol | 150 - 250 |

| Dinonylphenol | 150 - 250 |

| Short-chain alkanes | > 250 |

| Phenol (B47542) | > 250 |

Note: The temperature ranges are illustrative and can be influenced by the presence of oxygen and other substances.

Biotransformation and Biodegradation Studies

The biodegradation of Dinonylphenyl bis(nonylphenyl) phosphite is a critical aspect of its environmental fate. While studies specifically on this compound are scarce, the biotransformation of its likely degradation product, nonylphenol, has been more extensively investigated. Microorganisms in soil and sediment can degrade nonylphenol under both aerobic and anaerobic conditions. researchgate.net The biodegradation of aryl organophosphate flame retardants has been demonstrated by a consortium of Rhodococcus and Sphingopyxis species, suggesting that similar pathways may exist for aryl phosphites. researchgate.net The initial step in the biotransformation of Dinonylphenyl bis(nonylphenyl) phosphite is likely hydrolysis, mediated by microbial enzymes, leading to the release of nonylphenol. Subsequently, microorganisms can degrade nonylphenol through various pathways, including hydroxylation of the aromatic ring and cleavage of the alkyl chain. researchgate.net

Microbial Metabolism Pathways

Direct microbial metabolism of the intact Dinonylphenyl bis(nonylphenyl) phosphite molecule has not been extensively documented. The initial and critical step in its environmental degradation is the chemical hydrolysis of the phosphite ester bonds. This process breaks down the parent compound into nonylphenol and phosphorous acid. canada.ca Subsequently, microorganisms can metabolize these breakdown products.

The microbial degradation of nonylphenol, a key product of Dinonylphenyl bis(nonylphenyl) phosphite hydrolysis, has been the subject of considerable research. A notable pathway for the degradation of branched nonylphenol isomers is initiated by an ipso-substitution mechanism. researchgate.net This process is observed in bacteria such as Sphingomonas species. nih.govresearchgate.net The pathway involves the hydroxylation of the phenolic ring at the carbon atom to which the nonyl group is attached (the ipso position). researchgate.net This leads to the formation of an unstable intermediate, a quinol, from which the alkyl side chain is cleaved. researchgate.net

Following the cleavage of the nonyl group, the resulting aromatic ring, now hydroquinone (B1673460), can be further metabolized by the microorganism. The hydroquinone ring is susceptible to cleavage, leading to the formation of smaller, simpler organic molecules that can then enter central metabolic pathways. researchgate.net The detached nonyl group is released as a corresponding nonyl alcohol (nonanol). researchgate.netnih.gov

Fungal species are also capable of degrading nonylphenol, often through pathways involving alkyl chain oxidation or the formation of phenolic polymers through the action of oxidative enzymes. researchgate.net

Identification of Intermediate and Terminal Metabolites

The degradation of Dinonylphenyl bis(nonylphenyl) phosphite results in the formation of several key intermediate and terminal metabolites. The initial hydrolysis yields two primary compounds:

Nonylphenol: A substituted phenol that is a significant intermediate in the degradation process. canada.ca Due to its structure, particularly the branched alkyl chain in technical mixtures, it can be persistent in the environment. researchgate.netnih.gov

Phosphorous Acid: An inorganic acid resulting from the hydrolysis of the phosphite core. canada.ca

The subsequent microbial metabolism of nonylphenol leads to a variety of other intermediates. In pathways involving ipso-substitution, the following metabolites have been identified:

Hydroquinone: The aromatic portion of nonylphenol remaining after the cleavage of the nonyl side chain. researchgate.net

Nonanol: The nine-carbon alcohol formed from the detached nonyl group. nih.gov

The ultimate terminal metabolites of the complete degradation of the organic components are carbon dioxide and water, resulting from the mineralization of the simpler organic intermediates. nih.gov The phosphorous acid may be oxidized to phosphate in the environment. nih.govresearchgate.net

The following table summarizes the key metabolites identified in the degradation of Dinonylphenyl bis(nonylphenyl) phosphite and its primary degradation product, nonylphenol.

| Parent Compound/Intermediate | Metabolite | Pathway/Process |

| Dinonylphenyl bis(nonylphenyl) phosphite | Nonylphenol | Hydrolysis |

| Dinonylphenyl bis(nonylphenyl) phosphite | Phosphorous Acid | Hydrolysis |

| Nonylphenol | Hydroquinone | Microbial Metabolism (ipso-substitution) |

| Nonylphenol | Nonanol | Microbial Metabolism (ipso-substitution) |

| Hydroquinone, Nonanol | Carbon Dioxide, Water | Mineralization |

| Phosphorous Acid | Phosphate | Oxidation |

Environmental Fate, Transport, and Ecological Implications of Transformation Products

Environmental Partitioning Behavior of Dinonylphenyl bis(nonylphenyl) Phosphite (B83602) and its Degradants

The distribution of a chemical in the environment is governed by its physical and chemical properties, which dictate its tendency to partition into different environmental compartments such as soil, water, and air. The degradant nonylphenol is lipophilic, a characteristic that significantly influences its environmental behavior. nih.gov

The tendency of nonylphenol to adsorb to solid phases like soil and sediment is a key factor in its environmental distribution. Due to its hydrophobic nature, nonylphenol exhibits low mobility in soil and a high affinity for organic matter. wikipedia.org During wastewater treatment, a significant portion of nonylphenol is removed from the water column by sorbing to suspended solids, eventually becoming concentrated in biosolids or sewage sludge. nih.govwikipedia.org When these sludges are applied to agricultural land, nonylphenol is introduced directly into the terrestrial environment. nih.govccme.ca

The degree of sorption is strongly correlated with the total organic carbon (TOC) content of the soils and sediments. ccme.ca Studies quantifying this behavior have determined an organic carbon-water (B12546825) partition coefficient (Koc) for nonylphenol, with a reported log Koc value of 3.97. nih.gov This strong sorption means that sediments often act as a long-term sink for nonylphenol, leading to concentrations that can be thousands of times higher than in the overlying water column. epa.gov

Table 1: Environmental Partitioning Properties of Nonylphenol

| Property | Value | Description |

| Log Kow | 3.8 - 4.8 | The octanol-water partition coefficient, indicating a high tendency to partition into fatty tissues and organic matter rather than water. nih.gov |

| Log Koc | 3.97 | The organic carbon-water partition coefficient, indicating strong sorption to soil and sediment organic carbon. nih.gov |

| Water Solubility | 6,350 µg/L (at pH 5, 25°C) | Solubility is dependent on pH and temperature. nih.gov |

While sorption to solids is a primary fate process, volatilization and subsequent atmospheric transport also contribute to the distribution of these compounds. The parent compound family, including tris(nonylphenyl)phosphite (TNPP), has an estimated Henry's Law constant that suggests it is expected to volatilize from water surfaces. nih.gov

However, the degradant nonylphenol itself is not considered persistent in the atmosphere, as it is rapidly broken down by hydroxyl radicals. wikipedia.org Despite this rapid degradation, the atmosphere is recognized as a significant pathway for the transport of alkylphenols. nih.gov Studies have observed declining atmospheric concentrations of NP from terrestrial sources toward the open sea, suggesting that long-range transport occurs. nih.gov Seasonal variations are also a factor; in warmer seasons, re-volatilization from water or soil surfaces may increase, while atmospheric deposition is more dominant in winter. nih.gov This indicates that while individual NP molecules are short-lived in the air, continuous release and transport can result in its distribution to remote areas. nih.govwikipedia.org

Persistence and Bioaccumulation Potential of Degradation Products

The ecological risk of a substance is heavily influenced by its persistence (how long it remains in the environment) and its potential to bioaccumulate (concentrate in living organisms).

Nonylphenol is recognized as a persistent environmental contaminant. wikipedia.orgtoxicslink.org It is not readily biodegradable and can take months or longer to break down in surface waters, soils, and sediments. wikipedia.org The primary mechanism for its removal is biodegradation by microorganisms, a process influenced by numerous environmental factors. nih.govnih.gov

Table 2: Environmental Persistence of Nonylphenol

| Environment | Condition | Half-Life (t1/2) |

| Surface Water | Photolysis (Bright Sun) | 10 - 15 hours epa.gov |

| Sediment | General Estimate | > 60 years wikipedia.org |

| Sediment / Sludge | Aerobic Biodegradation | 1.1 - 99.0 days nih.gov |

| Aerobic Systems | Mineralization (Lab Study) | 8.2 days epa.gov |

The lipophilic nature of nonylphenol gives it a moderate potential to bioaccumulate in organisms. nih.govwikipedia.org Significant bioaccumulation has been observed in a wide range of water-dwelling organisms and birds. wikipedia.org Concentrations in the internal organs of some animals have been found to be 10 to 1,000 times greater than in the surrounding environment. wikipedia.org The presence of nonylphenol has been documented in algae, fish, and aquatic birds. nih.gov

Bioaccumulation modeling in estuarine-marine food chains helps to quantify this potential. nih.gov Such models calculate accumulation factors to predict how the chemical might concentrate from the environment into an organism and move up the food chain. Biota-sediment accumulation factors (BSAF) for nonylphenol were estimated to be below 1 across all trophic levels, while biomagnification factors (BMF) were around 1 for most levels. nih.gov However, for top predators like carnivorous mammals and birds, the BMF value could be as high as 2.4, depending on the organism's ability to metabolize and eliminate the compound. nih.gov These findings suggest that while widespread biomagnification may not be severe, accumulation in top predators is a potential concern. useforesight.ionih.gov

Table 3: Bioaccumulation Factors for Nonylphenol (Modeled Estimates)

| Factor | Trophic Level | Estimated Value | Interpretation |

| BSAF | All Trophic Levels | < 1 | Indicates that the concentration in the organism is less than the concentration in the sediment. nih.gov |

| BMF | Most Trophic Levels | ~ 1 | Indicates little to no magnification of the chemical from prey to predator. nih.gov |

| BMF | Top Predators | 0.1 - 2.4 | Suggests potential for biomagnification in top predators, depending on biotransformation capacity. nih.gov |

Ecological Exposure and Environmental Impact Assessment Methodologies

Assessing the environmental risk of chemicals like Dinonylphenyl bis(nonylphenyl) phosphite and its degradants involves structured, scientific methodologies. Regulatory bodies in various jurisdictions have established frameworks for this purpose. An ecological risk assessment evaluates the likelihood of adverse effects occurring in the environment due to exposure to a substance. tandfonline.com

These assessments typically consider:

Use Patterns and Release Scenarios: Identifying how and where the chemical is used and its primary routes of entry into the environment, such as discharges from municipal and industrial wastewater treatment plants. ccme.catandfonline.com

Environmental Fate Analysis: Modeling and measuring how the chemical behaves and partitions in the environment, including its degradation, persistence, and transport.

Exposure Assessment: Estimating the concentrations of the chemical that organisms are likely to encounter in different environmental compartments (Predicted Environmental Concentration, PEC).

Effects Assessment: Determining the concentrations at which the chemical causes harm to various organisms (Predicted No-Effect Concentration, PNEC).

A key challenge in risk assessment for nonylphenol is its action as an endocrine disruptor. aloki.hu Regulatory frameworks like the Canadian Environmental Protection Act (CEPA) require substances on the Domestic Substances List to be assessed for their persistence, bioaccumulation, and inherent toxicity (PBiT) characteristics. Similarly, under the European Union's REACH regulation, substances with hazardous properties, such as endocrine-disrupting effects on the environment, can be identified as Substances of Very High Concern (SVHC), which triggers stringent regulatory obligations. useforesight.iouseforesight.io

Aquatic Ecotoxicity Pathways and Mechanisms of Harm

The primary pathway for the aquatic ecotoxicity of Dinonylphenyl bis(nonylphenyl) phosphite is through its hydrolysis, which releases nonylphenol into the aquatic environment. ilo.orgchemicalbook.com Nonylphenol is known for its persistence, bioaccumulation potential, and toxicity to aquatic life. useforesight.iouseforesight.io It is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. ilo.orgnih.gov

The main mechanism of harm associated with nonylphenol is its activity as an endocrine-disrupting chemical (EDC). It mimics the natural hormone estrogen, which can lead to hormonal system interference in a wide range of aquatic organisms. useforesight.ionih.gov This endocrine disruption can result in severe reproductive and developmental issues, even at very low concentrations. useforesight.ionih.gov Documented effects in wildlife include the feminization of male fish, decreased fertility, and reduced survival of juvenile organisms. nih.gov

Table 1: Aquatic Ecotoxicity of Tris(nonylphenyl) phosphite and its Transformation Product 4-Nonylphenol (B119669)

| Species | Compound | Endpoint | Value | Exposure Time | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | Tris(monononylphenyl)phosphite | LC50 (mortality) | > 100 mg/L | 96 h | sigmaaldrich.com |

| Daphnia magna (Water Flea) | Tris(monononylphenyl)phosphite | EC50 | 0.3 mg/L | 48 h | sigmaaldrich.com |

| Raphidocelis subcapitata (Green Algae) | Tris(monononylphenyl)phosphite | NOEC | 100 mg/L | 72 h | sigmaaldrich.com |

| Pimephales promelas (Fathead Minnow) | 4-Nonylphenol, branched | LC50 (mortality) | 0.083 mg/L | 96 h | sigmaaldrich.com |

| Daphnia magna (Water Flea) | 4-Nonylphenol, branched | EC50 (mortality) | 0.0844 mg/L | 48 h | sigmaaldrich.com |

| Desmodesmus subspicatus (Green Algae) | 4-Nonylphenol, branched | EC50 | 1.3 mg/L | 72 h | sigmaaldrich.com |

| Oryzias latipes (Japanese Rice Fish) | 4-Nonylphenol, branched | NOEC (mortality) | >= 0.0029 mg/L | 16 weeks | sigmaaldrich.com |

Terrestrial Ecotoxicity Assessments

While research has predominantly focused on aquatic environments, the transformation products of Dinonylphenyl bis(nonylphenyl) phosphite also pose a risk to terrestrial ecosystems. The primary route of contamination for terrestrial environments is through the application of sewage sludge, which can contain high concentrations of nonylphenol, to agricultural land. nih.govresearchgate.net

In the terrestrial environment, nonylphenol is expected to be immobile in soil due to its high estimated organic carbon-water partition coefficient (Koc). nih.gov However, its persistence can lead to long-term exposure for soil-dwelling organisms and plants. researchgate.net

Studies on the effects of nonylphenols on terrestrial organisms have revealed various ecotoxicological impacts. In plants, exposure to nonylphenol in soil has been shown to negatively affect biomass production, growth, and germination rates in species such as wheat (Triticum aestivum), rapeseed (Brassica napus), perennial ryegrass (Lolium perenne), and field mustard (Brassica rapa). researchgate.net

Soil invertebrates are also susceptible to the toxic effects of nonylphenol. Research has indicated adverse effects on various taxonomical groups, including earthworms, enchytraeids, and collembolans. researchgate.net The toxicity can vary depending on the soil properties, but it highlights the potential for nonylphenol to disrupt the health and functioning of soil ecosystems. researchgate.net

Table 2: Terrestrial Ecotoxicity of Nonylphenol

| Species | Endpoint | Value (mg NP/kg) | Reference |

| Folsomia fimetaria (Springtail) | EC10 (reproduction) | 23 | researchgate.net |

| Folsomia fimetaria (Springtail) | EC50 (reproduction) | ~100 | researchgate.net |

Advanced Analytical and Spectroscopic Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

NMR spectroscopy is an indispensable, non-invasive method for the characterization of phosphorus-containing compounds like TNPP. magritek.com It offers detailed information about the molecular structure and is effective for both qualitative and quantitative analysis. researchgate.net

The combination of proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) NMR provides a complete profile for the characterization of TNPP.

¹H NMR: The proton NMR spectrum of TNPP displays characteristic signals corresponding to the protons of the nonyl alkyl chains and the aromatic protons of the phenyl groups. The complex, overlapping signals in the aliphatic region require high-resolution instrumentation for detailed interpretation, while the aromatic region provides information about the substitution pattern on the phenyl rings. researchgate.net

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom in the molecule, including the aliphatic carbons of the nonyl chains and the aromatic carbons. nih.gov

³¹P NMR: As a heteronucleus with high natural abundance, ³¹P NMR is particularly powerful for analyzing organophosphorus compounds. researchgate.net It provides a direct and sensitive method for detecting the phosphorus center in TNPP, typically exhibiting a distinct chemical shift that is characteristic of phosphite (B83602) esters. researchgate.netoxinst.com Research has shown dominant signals for TNPP structures between δ = 116.95 ppm and δ = 117.25 ppm. researchgate.net

The following table summarizes typical NMR spectral data for Tris(nonylphenyl) phosphite.

| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment |

| ¹H NMR | 0.8 - 1.6 | Aliphatic protons of the nonyl chains (-CH₃, -CH₂-) |

| 6.8 - 7.5 | Aromatic protons (-C₆H₄-) | |

| ¹³C NMR | 14 - 40 | Aliphatic carbons of the nonyl chains |

| 120 - 150 | Aromatic carbons | |

| ³¹P NMR | 116 - 118 | Phosphite P(OR)₃ |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and the specific isomeric composition of the TNPP mixture.

The degradation of phosphite stabilizers is a critical area of research, and advanced NMR techniques are well-suited for these investigations. Time-resolved in-situ NMR allows for the real-time monitoring of chemical reactions and degradation pathways without the need for sample extraction. researchgate.net

³¹P NMR is especially effective for monitoring the hydrolysis and oxidation of TNPP. researchgate.netresearchgate.net During hydrolysis, the characteristic ³¹P signal of TNPP decreases in intensity, while new signals corresponding to hydrolysis products, such as bis(nonylphenyl) phosphite, appear. researchgate.net Similarly, oxidation of the phosphite (P³⁺) to a phosphate (B84403) (P⁵⁺) results in a significant upfield shift in the ³¹P NMR spectrum, providing a clear marker for the oxidation process. magritek.com For example, studies monitoring the autoxidation of phosphine (B1218219) ligands have shown the disappearance of the initial phosphine signal and the growth of a new signal for the oxidized compound at a different chemical shift. magritek.com This allows for the kinetic analysis of degradation processes and the identification of intermediate species.

Mass Spectrometry Techniques for Identification of Transformation Products

Mass spectrometry, often coupled with chromatographic separation, is a cornerstone for identifying and quantifying the transformation products of TNPP. mdpi.com Its high sensitivity and specificity enable the detection of trace-level degradants in complex matrices.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile organic compounds. researchgate.netmdpi.com While TNPP itself has a high boiling point, GC-MS is highly effective for identifying its more volatile degradation products that can form during processing or environmental exposure. nih.gov The primary volatile degradant of concern is nonylphenol (NP). analytice.comchemicalbook.com Analytical methods often involve extraction and derivatization of the sample, followed by GC-MS analysis to identify and quantify NP and other potential volatile byproducts. analytice.com The mass spectrometer fragments the eluted compounds, producing a characteristic mass spectrum that serves as a fingerprint for identification by comparison with spectral libraries. researchgate.net

Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for analyzing non-volatile and thermally labile compounds like TNPP and its primary, non-volatile transformation products. nih.govresearchgate.net

An analytical procedure using LC coupled with tandem mass spectrometry (LC-MS/MS) has been developed to quantify both TNPP and its breakdown product, 4-nonylphenol (B119669) (4-NP), in materials. nih.govfoodpackagingforum.org This method often employs different ionization techniques for optimal sensitivity:

Atmospheric Pressure Chemical Ionization (APCI) is typically used for the detection and quantification of TNPP. nih.gov

Electrospray Ionization (ESI) is used for the analysis of 4-NP after its release from TNPP through acidic treatment of the sample extract. nih.gov

This two-step approach allows for the specific quantification of the parent compound and its key degradation product. nih.gov Other non-volatile species that can be monitored include the oxidized phosphate form of TNPP and various hydrolysis intermediates. researchgate.netresearchgate.net

High-resolution mass spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically with errors < 5 ppm). researchgate.netnih.gov This capability is crucial for identifying unknown transformation products and for metabolite profiling in environmental or biological studies. mdpi.comnih.gov

When coupled with liquid chromatography (LC-HRMS), this technique enables non-target screening, where the goal is to identify a wide range of potential transformation products without relying on pre-existing knowledge of their identity. mdpi.comresearchgate.net The high mass accuracy allows for the confident determination of the elemental composition of unknown analytes from their exact mass. nih.gov Subsequent analysis of isotopic patterns and MS/MS fragmentation data helps in elucidating the precise chemical structure of novel metabolites and degradants of TNPP. researchgate.net This approach is invaluable for building a comprehensive understanding of the transformation pathways of the parent compound. mdpi.com

The following table summarizes the application of various mass spectrometry techniques in the analysis of TNPP and its transformation products.

| Technique | Analyte Type | Example Transformation Products Identified |

| GC-MS | Volatile | Nonylphenol, other volatile organic compounds |

| LC-MS/MS | Non-volatile | Tris(nonylphenyl) phosphite (parent compound), 4-nonylphenol, Dinonylphenyl phosphite |

| LC-HRMS | Non-volatile (Knowns & Unknowns) | Tris(nonylphenyl) phosphate (oxidized form), novel hydrolysis products, environmental metabolites |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Interaction Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful non-destructive method for the characterization of organophosphite antioxidants like Dinonylphenyl bis(nonylphenyl) phosphite. These techniques provide detailed information about the molecular structure, functional groups, and chemical transformations the antioxidant may undergo within a polymer matrix, such as oxidation or hydrolysis.

Fourier Transform Infrared (FTIR) Spectroscopy is utilized to identify the primary functional groups present in the phosphite structure. The analysis involves monitoring characteristic absorption bands corresponding to the vibrations of specific chemical bonds. For aryl phosphites, key spectral regions include those associated with the P-O-C (aryl) linkage, aromatic C-H bonds, and the benzene (B151609) ring itself. A crucial application of FTIR is in monitoring the degradation of the phosphite antioxidant. The primary stabilization mechanism of phosphites involves their oxidation to the corresponding phosphate form. This transformation can be tracked by the appearance of a strong absorption band characteristic of the P=O (phosphoryl) group, which is absent in the initial phosphite spectrum. Spectroscopic studies on the hydrolysis of phosphite antioxidants have successfully used FTIR to elucidate the degradation mechanism.

Raman Spectroscopy complements FTIR analysis and is particularly advantageous for studying samples in aqueous media or for bulk polymer analysis where fluorescence from additives can be an issue. While fluorescence can sometimes interfere, techniques like time-gated Raman spectroscopy can effectively extract Raman signals from fluorescent backgrounds. Raman is sensitive to the vibrations of non-polar bonds, providing strong signals for the aromatic ring structures in Dinonylphenyl bis(nonylphenyl) phosphite. The P-O-Ar symmetric stretches are also Raman active. Similar to FTIR, Raman spectroscopy can be used to monitor the conversion of phosphite to phosphate, with the appearance of a distinct band corresponding to the P=O stretching vibration. This allows for quantitative analysis of the antioxidant's degradation and consumption within the polymer during processing or aging.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Notes |

| Aromatic C-H Stretch | 3100-3000 | FTIR, Raman | Characteristic of the nonylphenyl groups. |

| Aliphatic C-H Stretch | 3000-2850 | FTIR, Raman | From the nonyl alkyl chains. |

| Aromatic C=C Stretch | 1600-1450 | FTIR, Raman | Multiple bands indicating the benzene rings. |

| P-O-C (Aryl) Stretch | 1200-1100, 950-850 | FTIR | Strong, characteristic bands for the phosphite ester linkage. |

| P=O Stretch (Phosphate) | 1300-1250 | FTIR, Raman | Appears upon oxidation of the phosphite. Its presence indicates degradation. |

| P-O Symmetric Stretch | 800-700 | Raman | Often a strong band in the Raman spectrum of organophosphorus compounds. |

Chromatographic Methods for Separation and Quantification in Complex Matrices

Chromatographic techniques are indispensable for the separation, identification, and quantification of Dinonylphenyl bis(nonylphenyl) phosphite and its related products from complex sample matrices, such as polymer formulations or environmental samples. High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC) are the principal methods employed for these analyses.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the foremost technique for the quantitative analysis of non-volatile and thermally sensitive additives like Dinonylphenyl bis(nonylphenyl) phosphite. Method development focuses on achieving optimal separation from other polymer additives and degradation products.

Column and Stationary Phase: Reversed-phase chromatography is the most common approach. C8 and C18 columns are widely used, offering excellent separation based on the hydrophobicity of the large, non-polar phosphite molecule.

Mobile Phase: A mixture of organic solvents is typically required for elution. Isocratic elution with mobile phases consisting of acetonitrile (B52724) and isopropanol (B130326) or acetonitrile and acetone (B3395972) has proven effective for analyzing the closely related Tris(nonylphenyl) phosphite (TNPP).

Detection: Ultraviolet (UV) detection is commonly employed, as the phenyl rings exhibit strong absorbance in the low UV region. A detection wavelength of approximately 220 nm is often selected for high sensitivity.

Sample Preparation and Derivatization: A significant challenge in phosphite analysis is its instability and potential for oxidation during the analytical process. One innovative approach involves pre-column derivatization, where the phosphite is intentionally oxidized to its more stable phosphate form using an agent like tert-butyl hydroperoxide. This method increases the stability of the analyte, improves the chromatographic peak shape, and enhances detection sensitivity.

| Parameter | Condition | Compound Analyzed | Reference |

| Instrument | Agilent 1290 HPLC | Tris(nonylphenyl) phosphite (TNPP) | |

| Column | Agilent Eclipse XDB-C8, 4.6 x 150 mm, 5 µm | Tris(nonylphenyl) phosphite (TNPP) | |

| Mobile Phase | Acetonitrile:Isopropanol (90:10, v/v) | Tris(nonylphenyl) phosphite (TNPP) | |

| Flow Rate | 1.0 mL/min | Tris(nonylphenyl) phosphite (TNPP) | |

| Detection | UV at 220 nm | Tris(nonylphenyl) phosphite (TNPP) | |

| Column Temp. | 35 °C | Tris(nonylphenyl) phosphite (TNPP) | |

| Note | Method utilizes pre-column derivatization with tert-butyl hydroperoxide to oxidize TNPP to its phosphate form for improved stability and analysis. | Tris(nonylphenyl) phosphite (TNPP) |

Gel Permeation Chromatography (GPC) for Polymer-Additive Interactions

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for characterizing polymers and is particularly useful for studying polymer-additive systems. Instead of separating molecules by chemical interaction, GPC separates them based on their size, or more precisely, their hydrodynamic volume in solution.

In the context of Dinonylphenyl bis(nonylphenyl) phosphite, GPC is used to separate the low-molecular-weight additive and its degradation products from the high-molecular-weight polymer chains. This is critical for several reasons:

Purity Analysis: It allows for the direct analysis of the additive without interference from the polymer matrix.

Interaction Studies: While GPC primarily separates by size, deviations from expected elution behavior can suggest interactions between the additive and the polymer chains.

Degradation Monitoring: GPC can track changes in the molecular weight distribution of the polymer itself. Effective stabilization by the phosphite antioxidant will preserve the polymer's molecular weight during processing, whereas poor stabilization leads to chain scission and a decrease in average molecular weight, which is readily detected by GPC.

GPC systems for polymer analysis often require elevated temperatures and aggressive solvents (like tetrahydrofuran (B95107) or o-chlorophenol) to dissolve the polymer, and are typically equipped with a refractive index (RI) detector, which is sensitive to the concentration of the polymer.

Hyphenated Techniques for Comprehensive Analysis

To achieve unambiguous identification and quantification of Dinonylphenyl bis(nonylphenyl) phosphite and its transformation products, chromatographic methods are often coupled (hyphenated) with mass spectrometry (MS).

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for analyzing phosphite antioxidants in complex matrices. The HPLC system provides the initial separation, after which the mass spectrometer serves as a highly sensitive and selective detector. LC-MS/MS can:

Provide definitive molecular weight information, confirming the identity of the parent phosphite.

Identify and quantify known degradation products, such as the oxidized phosphate form and hydrolysis products like nonylphenol and dinonylphenol.

Elucidate the structure of unknown, non-intentionally added substances (NIAS) that may form during polymer processing or aging. Atmospheric pressure chemical ionization (APCI) is a common ionization technique for the analysis of relatively non-polar compounds like TNPP.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of more volatile and thermally stable components or degradation products. While the parent phosphite may be too large for direct GC analysis, GC-MS is highly effective for identifying and quantifying hydrolysis products like 4-nonylphenol. The high resolving power of capillary GC columns allows for the separation of various nonylphenol isomers, providing a more detailed profile of the degradation process.

| Technique | Analytes | Strengths | Limitations |

| LC-MS/MS | Parent phosphite, oxidized phosphate, nonylphenols, other non-volatile degradation products. | High sensitivity and selectivity; suitable for non-volatile and thermally labile compounds; provides molecular weight and structural information. | Can be subject to matrix effects (ion suppression); less effective for highly volatile compounds. |

| GC-MS | Volatile degradation products (e.g., nonylphenol isomers), impurities. | Excellent separation of isomers; high-resolution mass spectral libraries for identification; robust and widely available. | Not suitable for non-volatile or thermally unstable compounds like the parent phosphite; may require derivatization for some analytes. |

Theoretical and Computational Chemistry Approaches

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to modern computational chemistry. They are used to predict the three-dimensional structure of molecules and their intrinsic electronic properties, which govern their reactivity and interactions. researchgate.net For phosphite (B83602) esters, these calculations are essential for understanding how the arrangement of the bulky nonylphenyl groups around the central phosphorus atom influences the compound's performance as a stabilizer. researchgate.net

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied to predict the reactivity and stability of organophosphorus compounds. pku.edu.cn DFT calculations can determine a variety of molecular parameters and reactivity descriptors that provide a theoretical basis for a compound's antioxidant performance. researchgate.netpku.edu.cn

Key reactivity descriptors calculated using DFT include chemical potential (μ), molecular hardness (η), and electrophilicity (ω), which help in understanding the electron-donating or accepting capabilities of a molecule. pku.edu.cn For a phosphite antioxidant, the ability to donate electrons is crucial to its function. researchgate.net The procedure often involves using a specific functional, such as B3LYP, with a suitable basis set like 6-31G(d,p) to generate the computational data from an optimized molecular geometry. nih.gov

Computational studies on various organophosphorus compounds have shown that the phosphorus atom is a key reaction site. pku.edu.cn The electronic properties of this center, influenced by the surrounding nonylphenyl groups, dictate the molecule's ability to act as a stabilizer. DFT can also be used to assess hydrolytic stability by modeling the interaction of the phosphite with water molecules, a critical factor for phosphites that can undergo hydrolysis. researchgate.net

Table 1: Key DFT-Calculated Reactivity Descriptors for a Model Phosphite Antioxidant

| Descriptor | Symbol | Significance in Antioxidant Activity |

|---|---|---|

| Highest Occupied Molecular Orbital (HOMO) Energy | EHOMO | Indicates the electron-donating ability; a higher energy level suggests a greater tendency to donate electrons to neutralize radicals. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | ELUMO | Indicates the electron-accepting ability; relevant for understanding interactions with other molecules. |

| HOMO-LUMO Gap | ΔE | Relates to the chemical stability of the molecule; a larger gap implies higher stability and lower reactivity. mdpi.com |

| Ionization Potential (IP) | IP | The energy required to remove an electron; a lower IP correlates with better antioxidant (electron-donating) capacity. researchgate.net |

| Electron Affinity (EA) | EA | The energy released when an electron is added; provides insight into the molecule's ability to accept an electron. researchgate.net |

| Chemical Hardness | η | Measures resistance to change in electron distribution; softer molecules are generally more reactive. pku.edu.cn |

| Electrophilicity Index | ω | Describes the ability of a species to accept electrons. pku.edu.cn |

Phosphite esters are known as secondary antioxidants or hydroperoxide decomposers. acs.org Their primary role is to prevent the breakdown of hydroperoxides (ROOH), which are initial products of autoxidation, into highly reactive free radicals. nih.gov Computational studies are instrumental in verifying and detailing the mechanisms of this antioxidant action. researchgate.netnih.gov

The main antioxidant mechanism involves the phosphite reducing hydroperoxides to alcohols, while the phosphite itself is oxidized to a stable phosphate (B84403). vinatiorganics.comnih.gov This reaction can be modeled computationally to understand its energetics and kinetics. The one-electron transfer process between the phosphite (P(OR)₃) and the hydroperoxide (ROOH) can be simulated to confirm the formation of the stable phosphate species (O=P(OR)₃) and an alcohol (ROH). vinatiorganics.com

Furthermore, certain hindered aryl phosphites can also function as chain-breaking primary antioxidants by reacting with alkoxyl or peroxyl radicals. acs.org DFT calculations can model these radical scavenging pathways, determining their feasibility compared to the primary hydroperoxide decomposition route. By calculating the energies of reactants, transition states, and products, computational chemistry can elucidate the preferred antioxidant mechanism under different conditions. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

To gain a deeper understanding of how Dinonylphenyl bis(nonylphenyl) phosphite functions, computational chemists model the entire reaction pathway of its antioxidant activity. This involves identifying the starting materials (reactants) and final materials (products) and mapping the energetic landscape that connects them. A crucial part of this landscape is the transition state, which is the highest energy point along the reaction coordinate.

Transition state analysis allows for the calculation of the activation energy (Ea) of a reaction. A lower activation energy implies a faster reaction rate. For phosphite antioxidants, this analysis is critical for comparing the efficiency of different potential antioxidant reactions, such as hydroperoxide decomposition versus direct radical scavenging. mmu.ac.uk

For example, the reaction between the phosphite and a hydroperoxide can be modeled step-by-step. The calculations would reveal the geometry of the transition state complex and the energy barrier that must be overcome for the phosphite to be oxidized to a phosphate and the hydroperoxide to be reduced to an alcohol. By comparing the activation energies for reactions with different radical species (e.g., ROO• vs. RO•), researchers can predict which pathway is kinetically favored. These theoretical predictions offer significant advantages by allowing scientists to pre-select the most promising molecular structures for experimental validation. nih.gov

Table 2: Computationally Modeled Antioxidant Reaction Steps

| Reaction Step | Description | Computational Insights |

|---|---|---|

| 1. Hydroperoxide Decomposition | The phosphite P(OR)₃ reacts with a hydroperoxide ROOH. | Modeling confirms the oxidation of the phosphite to O=P(OR)₃ and the reduction of ROOH to the less reactive alcohol ROH. vinatiorganics.com |

| 2. Transition State Formation | Formation of a high-energy complex between the phosphite and the hydroperoxide before conversion to products. | Calculation of the transition state structure and the activation energy barrier, which determines the reaction rate. |

| 3. Radical Scavenging (Alternative Pathway) | The phosphite reacts directly with a peroxyl radical (ROO•). | Analysis of the reaction pathway and activation energy to determine if this is a significant mechanism compared to hydroperoxide decomposition. acs.org |

| 4. Product Formation | Formation of the final, stable products (phosphate and alcohol). | Calculation of the overall reaction energy (enthalpy) to determine if the process is energetically favorable (exothermic). |

Prediction of Environmental Fate Parameters and Degradation Product Formation

Beyond performance, the environmental impact of chemical additives is of paramount importance. Computational chemistry offers tools to predict the environmental fate of compounds like Dinonylphenyl bis(nonylphenyl) phosphite, including its persistence, biodegradability, and potential degradation products. nih.gov